molecular formula C13H16O3 B1290441 Benzyl tetrahydro-2H-pyran-4-carboxylate CAS No. 871022-58-1

Benzyl tetrahydro-2H-pyran-4-carboxylate

Cat. No. B1290441
M. Wt: 220.26 g/mol
InChI Key: RXYRKEYNYDYBOQ-UHFFFAOYSA-N
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Description

Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical compound that is part of a broader class of oxygen-containing heterocycles known as tetrahydrobenzo[b]pyrans. These compounds are of significant interest due to their presence in many biologically active molecules and their potential applications in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of tetrahydrobenzo[b]pyran derivatives can be achieved through various methods. One approach utilizes tetra-methyl ammonium hydroxide as a catalyst for a one-pot three-component condensation in aqueous media, which is reported to yield high to excellent product yields under mild and neutral conditions . Another method involves the use of sodium benzoate as an efficient and environmentally benign organo-salt catalyst for the multicomponent synthesis of tetrahydrobenzo[b]pyrans under green conditions . Additionally, 1,3-dibenzyl-1H-benzo[d]imidazole-3-ium chloride has been used as a catalyst for the synthesis of these compounds, offering good to excellent yields and operational simplicity .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and theoretical calculations were used to investigate molecular geometry, vibrational frequencies, and other properties . Similarly, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined by X-ray crystallography, revealing a practically planar molecule with specific torsion angles .

Chemical Reactions Analysis

Tetrahydrobenzo[b]pyrans can undergo various chemical reactions to form different derivatives. For example, the reaction of 2-benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones with malononitrile yielded pyrano[2,3-a]carbazoles, while reactions with thiocarbohydrazide or thiosemicarbazide under basic conditions afforded pyridazino[3,4-a]carbazoles . The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved the reaction of the acid chloride with anesthesin followed by hydrolysis and acylation of various amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]pyrans and their derivatives are influenced by their molecular structure. For instance, the presence of substituents on the tetrahydro-2H-pyran ring can affect the compound's reactivity and physical characteristics. The synthesis of novel 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives with a carbohydrate moiety involved the determination of structures by IR and 1H NMR spectroscopy and HR mass spectrometry, which are crucial for understanding the physical properties of these compounds . Additionally, the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-ethylcarboxylates under microwave irradiation without a catalyst and solvent highlights the influence of synthesis conditions on the physical state of the product .

properties

IUPAC Name

benzyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYRKEYNYDYBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl tetrahydro-2H-pyran-4-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of tetrahydropyran-4-yl-carboxylic acid (910 mg, 6.99 mmol) and SOCl2 (5.0 mL) was stirred for 1 h at 60° C. and concentrated in vacuo. To the residue were added benzyl alcohol (1.52 g, 14.1 mmol) and tetrahydrofuran (5.0 mL) at ambient temperature. The resulting mixture was stirred for 13 h at ambient temperature and concentrated in vacuo. The residue was purified by preparative thin layer chromatography (silica gel, eluting with hexane/ethyl acetate (2:1)) to give 1.08 g (70%) of the title compound as a pale yellow oil.
Quantity
910 mg
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reactant
Reaction Step One
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5 mL
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reactant
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1.52 g
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reactant
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5 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of tetrahydro-2H-pyran-4-carboxylic acid (4.8 g) and potassium carbonate (7.6 g) and DMF (73 mL) was added dropwise benzyl bromide (4.6 mL) at 0° C. The reaction mixture was stirred at room temperature for one day, diluted with ice water, and extracted with ethyl acetate. The extract was washed with water, 0.5N hydrochloric acid, water and saturated brine, dried and concentrated under reduced pressure. The obtained residue was separated and purified by silica gel column chromatography (solvent gradient; 0→20% ethyl acetate/hexane) to give benzyl tetrahydro-2H-pyran-4-carboxylate (7.6 g, 94%) as a colorless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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